molecular formula C9H12BrNO B2955381 [(2-Bromo-5-methoxyphenyl)methyl](methyl)amine CAS No. 767289-08-7

[(2-Bromo-5-methoxyphenyl)methyl](methyl)amine

Cat. No.: B2955381
CAS No.: 767289-08-7
M. Wt: 230.105
InChI Key: BVRXKKMRPQJYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-5-methoxyphenyl)methylamine (CAS: 767289-08-7) is a substituted benzylamine derivative with the molecular formula C₉H₁₂BrNO and a molecular weight of 230.10 g/mol . Its structure comprises a bromine atom at the 2-position and a methoxy group at the 5-position of the benzene ring, with a methylamine group attached to the benzylic carbon. Key identifiers include:

  • InChIKey: BVRXKKMRPQJYBV-UHFFFAOYSA-N
  • SMILES: BrC1=CC=C(C=C1CNC)OC
  • XLogP: 2.0 (indicating moderate hydrophobicity) .

This compound is structurally characterized by its aromatic bromine and methoxy substituents, which influence its electronic and steric properties.

Properties

IUPAC Name

1-(2-bromo-5-methoxyphenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-11-6-7-5-8(12-2)3-4-9(7)10/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRXKKMRPQJYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxyphenyl)methylamine can be achieved through several synthetic routes. One common method involves the bromination of 5-methoxybenzylamine, followed by methylation of the amine group. The reaction typically proceeds as follows:

    Bromination: 5-Methoxybenzylamine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position of the benzene ring.

    Methylation: The resulting 2-bromo-5-methoxybenzylamine is then subjected to methylation using methyl iodide (CH3I) in the presence of a base, such as potassium carbonate (K2CO3), to yield (2-Bromo-5-methoxyphenyl)methylamine.

Industrial Production Methods

Industrial production methods for (2-Bromo-5-methoxyphenyl)methylamine typically involve large-scale bromination and methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methoxyphenyl)methylamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be displaced by a stronger nucleophile in the presence of a Lewis acid catalyst, leading to the formation of substituted derivatives.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

(2-Bromo-5-methoxyphenyl)methylamine has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy substituents on the benzene ring influence its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2-Bromo-5-methoxyphenyl)methylamine with structurally or functionally related amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
(2-Bromo-5-methoxyphenyl)methylamine C₉H₁₂BrNO 230.10 2-Bromo, 5-methoxy, methylamine Potential intermediate in medicinal chemistry; moderate hydrophobicity (XLogP = 2.0)
N-[(3,5-Dimethoxyphenyl)methyl]-N-(4-methoxyphenyl)-2-methylpyrimidin-5-amine C₂₀H₂₂N₃O₃ 352.41 3,5-Dimethoxy, 4-methoxy, pyrimidine ring Synthetic intermediate for heterocyclic compounds; enhanced steric bulk due to multiple methoxy groups
4-Bromo-N,N-bis(4-bromophenyl)-2-methylbenzo[b]thiophen-5-amine C₁₇H₁₂Br₃NS 518.06 Brominated benzo[b]thiophene, bis(4-bromophenyl) Bromination studies; potential halogen-directed reactivity in cross-coupling reactions
(4-Methoxyphenyl)methylamine C₁₀H₁₂F₃NO 219.21 4-Methoxy, trifluoroethylamine Fluorinated amine with potential application in agrochemicals or fluorophore synthesis
1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine C₁₆H₁₇BrClNO₂ 396.67 3-Bromo, 5-chloro, dual methoxy groups Multi-halogenated structure; possible use in polymer or ligand design

Key Structural and Functional Differences :

Substituent Effects: The bromine in the target compound enhances electrophilicity compared to non-halogenated analogs (e.g., (4-Methoxyphenyl)methylamine). Bromine’s size and polarizability may also influence binding interactions in biological systems .

Aromatic Core Variations :

  • Replacement of the benzene ring with a pyrimidine () or benzo[b]thiophene () alters π-π stacking and hydrogen-bonding capabilities. For example, the pyrimidine ring in introduces nitrogen atoms capable of acting as hydrogen-bond acceptors.

Amine Group Modifications :

  • The trifluoroethyl group in introduces strong electron-withdrawing effects, reducing the amine’s basicity compared to the methylamine group in the target compound.

Physicochemical and Functional Insights

Hydrogen-Bonding Capacity :

  • The target compound has 1 hydrogen-bond donor (NH) and 2 acceptors (amine and methoxy oxygen), enabling moderate polar interactions.

Thermal and Chemical Stability :

  • Bromine and methoxy substituents may enhance thermal stability compared to non-halogenated analogs. For example, methyl diethanol amine (MDEA)-derived materials show stability in CO₂ adsorption up to 100°C , though direct data for the target compound is unavailable.

Biological Activity

(2-Bromo-5-methoxyphenyl)methylamine is a secondary arylmethylamine that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a brominated aromatic ring and a methoxy substituent, which may enhance its interaction with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₂BrN O
  • Key Features :
    • Bromine atom at the 2-position of the phenyl ring.
    • Methoxy group at the 5-position, which may influence solubility and biological activity.

The biological activity of (2-Bromo-5-methoxyphenyl)methylamine is primarily attributed to its interactions with specific molecular targets. These interactions can lead to modulation of various biochemical pathways:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
  • Receptor Binding : Its structure suggests potential binding affinity to neurotransmitter receptors, which could impact neurological functions.

Biological Activities

Research has indicated several potential biological activities for (2-Bromo-5-methoxyphenyl)methylamine:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further investigation in infectious disease treatment .
  • Anticancer Potential : Investigations into its anticancer properties have shown promise, particularly in inhibiting the growth of specific cancer cell lines .
  • Neuropharmacological Effects : Due to its structural similarity to known psychoactive compounds, there is interest in understanding its effects on the central nervous system .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cells
NeuropharmacologicalPotential modulation of CNS receptors

Case Studies

  • Antimicrobial Study : A study evaluated the effectiveness of (2-Bromo-5-methoxyphenyl)methylamine against several pathogenic bacteria. Results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Cancer Cell Line Testing : In vitro tests conducted on breast and prostate cancer cell lines demonstrated that the compound could reduce cell viability by up to 50% at concentrations of 20 µM, indicating a need for further exploration into its mechanisms and potential as an anticancer drug .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.